Cas no 94-76-8 (Acetic acid,2-[(4-chloro-2-methylphenyl)thio]-)

Acetic acid,2-[(4-chloro-2-methylphenyl)thio]- structure
94-76-8 structure
Product Name:Acetic acid,2-[(4-chloro-2-methylphenyl)thio]-
Numero CAS:94-76-8
MF:C9H9ClO2S
MW:216.684560537338
CID:806151
PubChem ID:7205
Update Time:2025-04-19

Acetic acid,2-[(4-chloro-2-methylphenyl)thio]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetic acid,2-[(4-chloro-2-methylphenyl)thio]-
    • [(4-chloro-2-methylphenyl)thio]acetic acid
    • AI3-26885
    • 2-(4-chloro-2-methylphenyl)sulfanylacetic acid
    • SCHEMBL10778996
    • 4-CHLORO-O-TOLYLTHIOACETIC ACID [HSDB]
    • (4-Chloro-o-tolylmercapto)acetic acid
    • ((4-Chloro-2-methylphenyl)thio)acetic acid
    • HSDB 2671
    • 4-CHLORO-O-TOLYLTHIOACETIC ACID
    • Red 3B Acid
    • UNII-I66W18916F
    • 4-06-00-02030 (Beilstein Handbook Reference)
    • 4-Chloro-2-methylphenylthioglycolic acid
    • BRN 2526465
    • Acetic acid, ((4-chloro-o-tolyl)thio)-,
    • Q27280502
    • NS00040417
    • Chlorotolylthioglycolic acid
    • ((4-Chloro-o-tolyl)thio)acetic acid
    • 2-(4-chloro-2-methyl-phenyl)sulfanylacetic acid
    • EINECS 202-362-7
    • Acetic acid, [(4-chloro-2-methylphenyl)thio]-
    • Acetic acid, ((4-chloro-2-methylphenyl)thio)-
    • I66W18916F
    • Acetic acid, ((4-chloro-o-tolyl)thio)-
    • 94-76-8
    • DTXSID1059109
    • (4-Chloro-2-methylbenzenemercapto)acetic acid
    • Acetic acid, 2-((4-chloro-2-methylphenyl)thio)-
    • Inchi: 1S/C9H9ClO2S/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
    • Chiave InChI: GREQGIILILTWOH-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=C(C)C=1)SCC(=O)O

Proprietà calcolate

  • Massa esatta: 216.0011784g/mol
  • Massa monoisotopica: 216.0011784g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 187
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 62.6Ų

Proprietà sperimentali

  • Densità: 1.2933 (estimate)

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